molecular formula C14H29ClN2O3 B1378632 7-(7-Aminoheptanamido)heptanoic acid hydrochloride CAS No. 1423034-53-0

7-(7-Aminoheptanamido)heptanoic acid hydrochloride

Cat. No.: B1378632
CAS No.: 1423034-53-0
M. Wt: 308.84 g/mol
InChI Key: OWVBGHPTFAZJLB-UHFFFAOYSA-N
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Description

7-(7-Aminoheptanamido)heptanoic acid hydrochloride is a synthetic organic compound with the molecular formula C14H29ClN2O3. It is primarily used in scientific research due to its unique structure and properties. The compound is characterized by the presence of an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with heptanoic acid and heptanediamine as the primary starting materials.

    Amidation Reaction: Heptanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with heptanediamine to form the intermediate 7-(7-Aminoheptanamido)heptanoic acid.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid (HCl) to form the hydrochloride salt of 7-(7-Aminoheptanamido)heptanoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

7-(7-Aminoheptanamido)heptanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amidation reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

7-(7-Aminoheptanamido)heptanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential use in drug delivery systems and targeted therapies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(7-Aminoheptanamido)heptanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    7-(7-Aminoheptanamido)heptanoic acid: The non-hydrochloride form of the compound.

    7-(7-Aminoheptanamido)octanoic acid: A similar compound with an additional carbon in the chain.

    7-(7-Aminoheptanamido)hexanoic acid: A similar compound with one less carbon in the chain.

Uniqueness

7-(7-Aminoheptanamido)heptanoic acid hydrochloride is unique due to its specific chain length and the presence of both amino and carboxylic acid groups. This combination allows for versatile chemical reactivity and a wide range of applications in various fields of research.

Properties

IUPAC Name

7-(7-aminoheptanoylamino)heptanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3.ClH/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19;/h1-12,15H2,(H,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVBGHPTFAZJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCC(=O)NCCCCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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